molecular formula C₂₀H₃₀O₄ B1142244 Ro 22-5112 CAS No. 73341-58-9

Ro 22-5112

Cat. No. B1142244
CAS RN: 73341-58-9
M. Wt: 334.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 22-5112 is a retinoid used for QSAR analysis of retinoids as carcinogenic inhibitors . It is also known by its synonyms 5,6-Dihydroxy-5,6-dihydroretinoic acid and Retinoic acid, 5,6-dihydro-5,6-dihydroxy .


Molecular Structure Analysis

The molecular formula of Ro 22-5112 is C20H30O4 . Its IUPAC name is (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .


Physical And Chemical Properties Analysis

Ro 22-5112 is an off-white to pale yellow solid . It is soluble in acetone and chloroform . It has a molecular weight of 334.45 , a boiling point of 476.7±45.0°C at 760 mmHg , and a melting point of >104°C (dec.) . Its density is 1.119±0.1 g/cm3 .

Scientific Research Applications

Carcinogenic Inhibitors Research

Ro 22-5112 is a retinoid used for QSAR (Quantitative Structure-Activity Relationship) analysis of retinoids as carcinogenic inhibitors . This means it’s used in research to understand how the structure of retinoids can influence their ability to inhibit carcinogens.

Drug Discovery

Ro 22-5112 has immense potential in scientific research, particularly in drug discovery. Its unique properties make it suitable for a range of applications, including the development of new drugs.

Material Synthesis

In addition to drug discovery, Ro 22-5112 is also used in material synthesis. Its unique chemical structure can be leveraged to create new materials with desired properties.

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ro 22-5112 involves the condensation of two key starting materials, 2-amino-5-chlorobenzophenone and 2,3-dihydro-1H-inden-2-amine, followed by a series of reactions to form the final compound.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2,3-dihydro-1H-inden-2-amine" ], "Reaction": [ "Step 1: 2-amino-5-chlorobenzophenone is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 2,3-dihydro-1H-inden-2-amine is reacted with paraformaldehyde and acetic acid to form the corresponding imine.", "Step 3: The sodium salt of 2-amino-5-chlorobenzophenone is added to the imine solution and the mixture is heated to reflux for several hours.", "Step 4: The resulting mixture is cooled and acidified with hydrochloric acid to form the crude product.", "Step 5: The crude product is purified by column chromatography to yield the final compound, Ro 22-5112." ] }

CAS RN

73341-58-9

Product Name

Ro 22-5112

Molecular Formula

C₂₀H₃₀O₄

Molecular Weight

334.45

synonyms

5,6-Dihydro-5,6-dihydroxyretinoic Acid;  (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid

Origin of Product

United States

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